

NH125 compound structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzyl-3-cetyl-2-methylimidazolium iodide*

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NH125: A Technical Guide for Researchers

An In-depth Examination of the Compound Structure, Chemical Properties, and Biological Activities of the eIF5A Inhibitor NH125

This technical guide provides a comprehensive overview of the chemical and biological properties of NH125, a compound that has garnered significant interest in the scientific community for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, mechanism of action, experimental protocols, and key quantitative data.

Compound Structure and Chemical Formula

NH125, also known as **1-Benzyl-3-cetyl-2-methylimidazolium iodide**, is a small molecule inhibitor.^{[1][2]} Its chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C27H45IN2 (or C27H45N2•I)	[1][3][4]
Molecular Weight	524.56 g/mol	[1][2]
CAS Number	278603-08-0	[1][3][4]
Formal Name	1-hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium-iodide	[3]
Alternate Names	eEF-2 Kinase Inhibitor, 1-Benzyl-3-cetyl-2-methylimidazolium iodide	[1][2]
Purity	≥95%	[1][3]
Appearance	White to yellow solid	[2]
Solubility	Soluble in DMSO (≥25 mg/ml) and Ethanol (≥25 mg/ml)	[4]

Mechanism of Action: A Complex and Evolving Picture

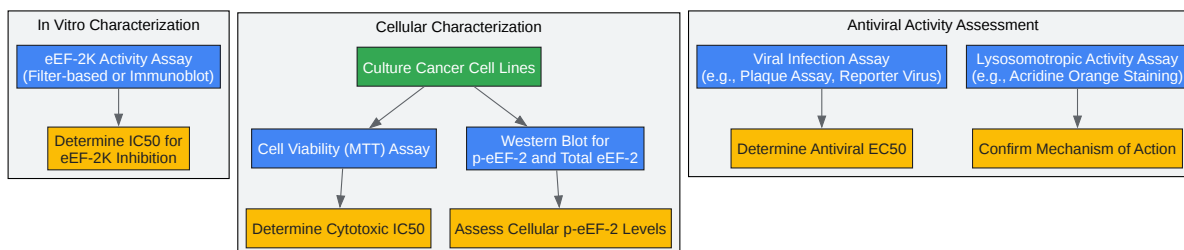
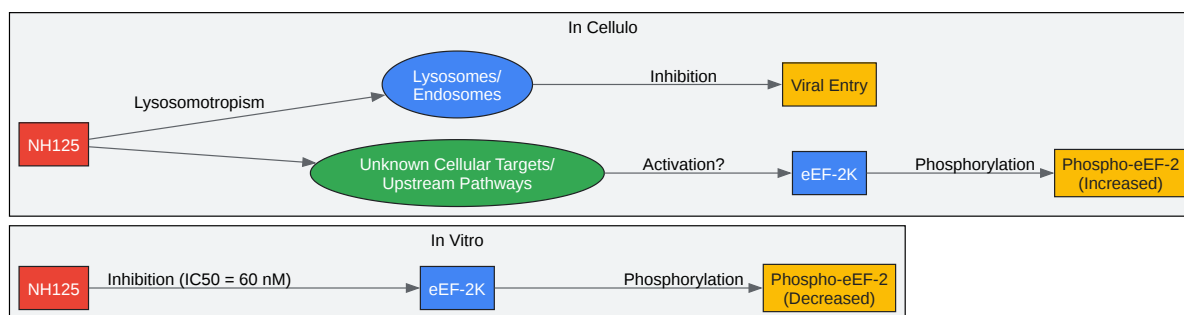
NH125 was initially identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII). [2][5][6][7] In vitro studies demonstrated that NH125 inhibits eEF-2K activity with a half-maximal inhibitory concentration (IC50) of 60 nM. [5][7][8][9] This inhibition was reported to be highly selective over other kinases such as protein kinase C (PKC), protein kinase A (PKA), and calmodulin-dependent kinase II (CaMKII). [5][7][9]

The canonical pathway for eEF-2K involves the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). This phosphorylation event on threonine 56 inactivates eEF-2, leading to a decrease in protein synthesis. Therefore, inhibition of eEF-2K by NH125 was expected to decrease the phosphorylation of eEF-2 and subsequently maintain or increase protein synthesis.

However, a growing body of evidence presents a more complex and even contradictory mechanism of action in a cellular context. Several studies have reported that treatment of various cancer cell lines with NH125 leads to an increase in the phosphorylation of eEF-2, the opposite of what would be expected from an eEF-2K inhibitor.[2][10] This suggests that the anticancer activity of NH125 may not be mediated through the direct inhibition of eEF-2K.[8][11] It has been proposed that NH125's effects in cells might be due to off-target effects or the activation of upstream signaling pathways that lead to eEF-2 phosphorylation.

Furthermore, research into the antiviral properties of NH125 has revealed a mechanism independent of eEF-2K inhibition. Studies have shown that NH125 exhibits broad-spectrum antiviral activity by acting as a lysosomotropic agent.[5] This property leads to an increase in the pH of acidic intracellular compartments like endosomes and lysosomes, which is crucial for the entry of many enveloped viruses. By disrupting this pH-dependent entry mechanism, NH125 can inhibit viral infection.

The following diagram illustrates the initially proposed and the subsequently discovered, more complex signaling interactions of NH125.



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- To cite this document: BenchChem. [NH125 compound structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678664#nh125-compound-structure-and-chemical-formula]

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